molecular formula C25H19ClF3N3OS B2510329 N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226453-99-1

N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2510329
CAS RN: 1226453-99-1
M. Wt: 501.95
InChI Key: PSMCUELDKCKMIO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClF3N3OS and its molecular weight is 501.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on structurally related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has demonstrated the generation of 3-D arrays via multiple intermolecular interactions. These interactions include N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds and C–H···π, C–Cl···π, and C–O···π interactions, showcasing the compound's structural complexity and potential for forming stable molecular arrays (Boechat et al., 2011).

Antibacterial and Antitumor Activities

Several studies have synthesized derivatives with similar chemical frameworks to investigate their antibacterial and antitumor activities. For instance, derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer research (Yurttaş et al., 2015). Additionally, the antimicrobial activity of novel thiazolidinone and acetidinone derivatives against different micro-organisms has been explored, indicating these compounds' potential as antibacterial agents (Mistry et al., 2009).

Anticonvulsant Activity

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, closely related to the chemical structure of interest, has shown anticonvulsant activity. This suggests potential applications in developing treatments for seizure disorders (Aktürk et al., 2002).

Corrosion Inhibition

The inhibitory properties of benzimidazole derivatives for carbon steel in a corrosive solution have been studied, indicating the chemical framework's utility in protecting materials from corrosion. This application is particularly relevant in industrial settings where material longevity is crucial (Rouifi et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3OS/c1-16-8-10-17(11-9-16)22-14-30-24(32(22)21-7-2-4-18(12-21)25(27,28)29)34-15-23(33)31-20-6-3-5-19(26)13-20/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMCUELDKCKMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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